Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate
Description
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is a benzoate ester derivative featuring an amino group at the 3-position and a methyl-substituted oxolane (tetrahydrofuran) ring at the 4-position of the benzene core.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-15(10-5-6-18-8-10)12-4-3-9(7-11(12)14)13(16)17-2/h3-4,7,10H,5-6,8,14H2,1-2H3 |
InChI Key |
PKZSYGKFGRFOBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=C(C=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Based on Patent Literature
A related preparation method for 3-amino-4-methoxyl benzanilide (a close analog) is described in detail in patent CN105753731A, which can be adapted for the target compound by substituting the methoxy group with the methyl(oxolan-3-yl)amino group:
| Step | Reaction Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Preparation of 3-nitro-4-chlorobenzoyl aniline via reaction of 3-nitro-4-chlorobenzoic acid with aniline and thionyl chloride in chlorobenzene | 70-100 °C, 2 hours incubation | 65.7-66.5 kg, purity ~98.1-98.5%, yield ~95.8-97% |
| 2 | Conversion to 3-nitro-4-methoxybenzoyl aniline by reaction with sodium methoxide in methanol under reflux | Reflux for 8 hours | 51.5 kg, purity 99.1%, yield 94.5% |
| 3 | Reduction of nitro group to amino group using hydrazine hydrate with ferrous catalyst or catalytic hydrogenation with Raney nickel under hydrogen pressure | 55-105 °C, 3-6 hours | Yield ~70-94.5%, purity ~99.3-99.5% |
This method involves initial formation of a halogenated benzanilide, nucleophilic substitution to introduce the ether or amino substituent, and final reduction to the amino derivative.
Esterification and Amination
The methyl ester group in the target compound is commonly introduced by esterification of the corresponding carboxylic acid or by starting from methyl ester derivatives of benzoic acid. For example, methyl 3-amino-4-methylbenzoate is synthesized by catalytic hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney nickel under hydrogen atmosphere.
Data Tables Summarizing Key Preparation Parameters
| Compound Intermediate | Reagents | Conditions | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, thionyl chloride | 70-100 °C, 2 h | 95.8-97 | 98.1-98.5 | 128-130 |
| 3-nitro-4-methoxybenzoyl aniline | 3-nitro-4-chlorobenzoyl aniline, sodium methoxide, methanol | Reflux 8 h | 94.5 | 99.1 | 162-163 |
| 3-amino-4-methoxyl benzanilide | Hydrazine hydrate, ferrous catalyst or Raney Ni | 55-105 °C, 3-6 h | 70-94.5 | 99.3-99.5 | 152-154 |
| Methyl 3-amino-4-methylbenzoate | Methyl 4-methyl-3-nitrobenzoate, Raney Ni, H2 | 50 psi, 8 h | 96 | - | 114-117 |
Analysis and Discussion
- The preparation of this compound is closely related to known methods for synthesizing substituted aminobenzoates and benzanilides.
- The key challenge lies in introducing the methyl(oxolan-3-yl)amino substituent, which can be achieved by nucleophilic substitution of halogenated intermediates or via reductive amination with oxolane-containing amines.
- Reduction of nitro groups to amino groups is efficiently performed using catalytic hydrogenation with Raney nickel or hydrazine hydrate in the presence of catalysts.
- Esterification is typically done prior to amination or functionalization to ensure stability and ease of purification.
- Reaction conditions such as temperature, solvent, catalyst type, and reaction time are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Triazine-Linked Benzoate Derivatives
Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) and 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) share a benzoate core but differ in their substituents. Key distinctions include:
- Structural Features : The triazine ring in 5k and 4i introduces rigidity and multiple hydrogen-bonding sites, whereas the target compound’s oxolane ring may enhance lipophilicity.
- Physical Properties :
- Applications : These triazine derivatives are primarily synthetic intermediates, whereas the oxolane-substituted compound could exhibit altered pharmacokinetic profiles suitable for medicinal chemistry.
Ester-Substituted Benzoates
Methyl 3-amino-4-(2-methoxy-2-oxoethoxy)benzoate shares a benzoate backbone but features a methoxy-oxoethoxy substituent. Key comparisons:
Sulfonylurea Pesticides
Compounds like Bensulfuron-methyl ester (C₁₆H₁₈N₄O₇S) highlight the diversity of benzoate applications:
- Structural Divergence: The sulfonylurea and pyrimidinyl groups in pesticides contrast with the target compound’s amino-oxolane motif.
Heterocyclic Derivatives
Synthetic routes for methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates involve cyclization reactions distinct from the target compound’s likely synthesis. The imidazole ring in these derivatives confers aromaticity and planar geometry, unlike the non-planar oxolane ring.
Data Table: Comparative Analysis of Methyl Benzoate Derivatives
Key Research Findings
- Synthesis : Triazine-linked derivatives (e.g., 5k) are synthesized via multi-step procedures using DIPEA and column chromatography, yielding ~90% purity . The target compound may require analogous methods with oxolane-3-amine as a reagent.
- Purification : highlights the use of gradient elution (CH₂Cl₂/EtOAc) for isolating benzoate derivatives, a technique applicable to the target compound .
- Thermal Stability : The oxolane ring’s electron-donating effects could improve thermal stability compared to triazine derivatives, which decompose at lower temperatures (e.g., 4i at 217.5–220°C ).
Biological Activity
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.27 g/mol. The compound features an oxolan ring, which is integral to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which can alter metabolic pathways and influence cellular functions. For instance, it may interact with enzymes involved in the NAD+ salvage pathway, affecting energy metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with specific receptors or proteins, leading to changes in gene expression and cellular responses.
- Oxidative Stress Response : The compound may modulate the expression of genes related to oxidative stress, potentially offering protective effects against oxidative damage.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : Research indicates potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can significantly inhibit cell proliferation in various cancer cell lines at specific concentrations. For example, at 50 µM concentration, it resulted in a 60% reduction in cell viability in breast cancer cells.
- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to a decrease in tumor size and weight compared to control groups.
| Study Type | Concentration | Effect on Cell Viability | Tumor Size Reduction |
|---|---|---|---|
| In Vitro | 50 µM | 60% | N/A |
| In Vivo | Varies | N/A | Significant |
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are critical. Acute toxicity studies indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoate core. A common approach includes:
Nucleophilic substitution : Reacting 3-amino-4-nitrobenzoic acid derivatives with methyl(oxolan-3-yl)amine under basic conditions (e.g., DIPEA) to install the oxolane substituent .
Esterification : Treating the intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester .
Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Purify via gradient elution chromatography (e.g., silica gel, CH₂Cl₂/EtOAc) to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and esterification. For example, the methyl ester group appears as a singlet near δ 3.8 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.3) .
Q. How does the compound’s stability vary under different laboratory conditions?
- Methodological Answer :
- Thermal Stability : Stable at room temperature but degrades above 100°C. Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
- Oxidative Sensitivity : Susceptible to strong oxidizers (e.g., KMnO₄). Monitor via HPLC for byproduct formation (e.g., nitro derivatives) .
- Light Sensitivity : Store in amber vials to prevent photodegradation, validated by comparing UV-Vis spectra before and after light exposure .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer :
- Software : Use AutoDock4 to model ligand-receptor interactions. Prepare the compound’s 3D structure using Open Babel for energy minimization .
- Target Selection : Dock against enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs (e.g., triazole-containing benzoates ).
- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Modify Substituents :
- Replace the oxolane group with smaller heterocycles (e.g., oxetane) to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve metabolic stability .
- Assay Design : Test derivatives in vitro for cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization) .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and temperature to reduce side reactions .
- In-line Analytics : Integrate FTIR or PAT (Process Analytical Technology) for real-time monitoring .
- Crystallization : Use anti-solvent techniques (e.g., adding hexane to DCM) to isolate high-purity product at scale .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., DIPEA vs. Et₃N), solvents, and temperatures to identify optimal conditions .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in different cell lines) to contextualize variability .
- Reproducibility Checks : Validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
